![molecular formula C6H10ClNO2S B2407030 rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis CAS No. 2020124-08-5](/img/structure/B2407030.png)
rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis
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Description
Rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.2.0]heptane-3-sulfonyl chloride, cis.
Scientific Research Applications
Antiproliferative Activity
Researchers have explored the antiproliferative activity of compounds based on 2-azabicycloalkane skeletons, which include structures similar to rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis. These compounds have shown promising results in inhibiting the growth of selected cell lines, comparable to cisplatin, and exhibit lower toxicity to nonmalignant cells (Iwan et al., 2020).
Microbial Baeyer-Villiger Reaction
In another study, various bicyclic substrates, including those similar to this compound, were subjected to microbial Baeyer-Villiger reactions. This method was used to create a variety of lactones, showcasing the versatility of these bicyclic compounds in chemical transformations (Königsberger & Griengl, 1994).
PET Radioligand for Imaging
The potential of compounds like this compound, in the field of medical imaging has been explored. A study described the synthesis and evaluation of a related compound as a PET tracer for α7 nicotinic acetylcholine receptors, highlighting its ability to cross the blood-brain barrier and specifically label neuronal receptors (Gao et al., 2012).
Thermostable Signature Amidase in Synthesis
The use of a thermostable signature amidase in the synthesis of carbocyclic nucleosides was explored using a compound structurally related to this compound. This study demonstrates the enzyme's selective cleavage of specific enantiomers from racemic mixes, offering insights into potential industrial biotransformations (Toogood et al., 2004).
Enantiospecific Synthesis
Research on the enantiospecific synthesis of azabicycloheptane derivatives, closely related to this compound, has been conducted. This research provides insights into the synthesis of these compounds starting from simple materials, offering potential applications in drug synthesis and design (Houghton et al., 1993).
properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c7-11(9,10)8-3-5-1-2-6(5)4-8/h5-6H,1-4H2/t5-,6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRZXALOYWMWKV-OLQVQODUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CN(C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CN(C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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